2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorobenzyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-[[5-[(4-chlorophenyl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4OS/c1-2-18-12(7-9-3-5-10(14)6-4-9)16-17-13(18)20-8-11(15)19/h3-6H,2,7-8H2,1H3,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYRHRAKIOJPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the chlorobenzyl group and the acetamide moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as azides or halides .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism by which 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, disrupting their normal function. This interaction may involve the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide
- 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}butyramide
Uniqueness
What sets 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
